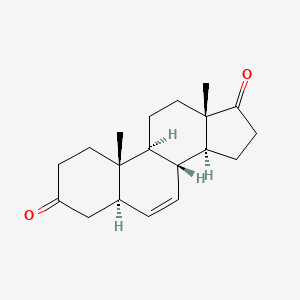![molecular formula C11H11ClO B15288046 [(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B15288046.png)
[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol is a chemical compound with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol . It is known for its unique structure, which includes a cyclopropyl ring and a chlorophenyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of {2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol typically involves the reaction of 2-chlorobenzaldehyde with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol can be compared with similar compounds such as:
{2-[(2-Bromophenyl)methylidene]cyclopropyl}methanol: This compound has a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
{2-[(2-Fluorophenyl)methylidene]cyclopropyl}methanol: The presence of a fluorine atom can significantly alter the compound’s chemical properties and interactions.
{2-[(2-Methylphenyl)methylidene]cyclopropyl}methanol: The methyl group can affect the compound’s steric and electronic properties, leading to variations in its reactivity and applications.
Eigenschaften
Molekularformel |
C11H11ClO |
|---|---|
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
[(2Z)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C11H11ClO/c12-11-4-2-1-3-8(11)5-9-6-10(9)7-13/h1-5,10,13H,6-7H2/b9-5- |
InChI-Schlüssel |
SGHLTBOCITXBJN-UITAMQMPSA-N |
Isomerische SMILES |
C\1C(/C1=C\C2=CC=CC=C2Cl)CO |
Kanonische SMILES |
C1C(C1=CC2=CC=CC=C2Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)
![4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid](/img/structure/B15287982.png)
![2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetic acid](/img/structure/B15287985.png)
![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)

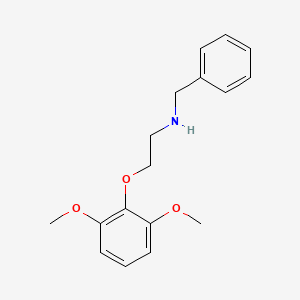


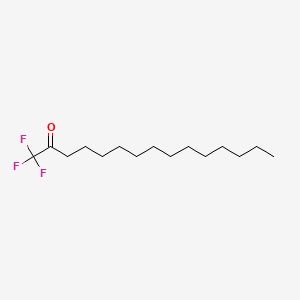
![2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)
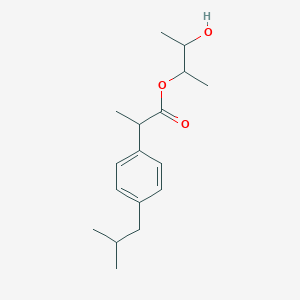
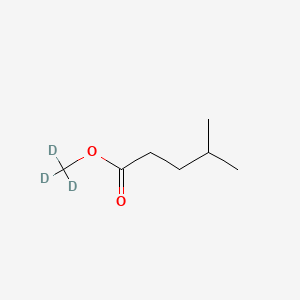
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)
